4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Future Directions
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details on how these factors affect the compound are currently unknown .
Preparation Methods
The synthesis of 4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Triazole Ring:
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agrochemistry: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE include:
4-[3-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE: This compound differs by having a methyl group instead of an ethyl group on the pyrazole ring.
4-[3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE: This compound has a bromine atom instead of a chlorine atom on the pyrazole ring.
These similar compounds share structural features but may exhibit different biological activities and chemical properties due to the variations in their substituents.
Properties
IUPAC Name |
4-[3-(4-chloro-1-ethylpyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O2S2/c1-2-19-7-10(14)11(18-19)12-16-17-13(23)20(12)8-3-5-9(6-4-8)24(15,21)22/h3-7H,2H2,1H3,(H,17,23)(H2,15,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITINJLPXIWWFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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